molecular formula C9H14ClF2N B6224464 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride CAS No. 2763754-65-8

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride

Cat. No. B6224464
CAS RN: 2763754-65-8
M. Wt: 209.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride (1-E-4,4-DFNMCH-1-HCl) is a small molecule that has recently been studied for its potential applications in scientific research. It is a derivative of the cyclohexanamine class of compounds, and is known for its high solubility and stability in aqueous solutions. This molecule has been used in a variety of research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

1-E-4,4-DFNMCH-1-HCl has a number of potential applications in scientific research. It has been used in drug discovery to identify and study novel compounds that could be used to treat various diseases. It has also been used in biochemistry and pharmacology to study the effects of small molecules on biological systems. Additionally, it has been used in laboratory experiments to study the effects of different compounds on cell cultures and animal models.

Mechanism of Action

The exact mechanism of action of 1-E-4,4-DFNMCH-1-HCl is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to changes in the activity of these proteins and enzymes. These changes can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-E-4,4-DFNMCH-1-HCl are not yet fully understood. However, studies have shown that it can affect the activity of certain proteins and enzymes, leading to changes in the biochemical and physiological processes of the body. These changes can include changes in gene expression, cell growth and differentiation, and other cellular processes.

Advantages and Limitations for Lab Experiments

1-E-4,4-DFNMCH-1-HCl has a number of advantages and limitations for laboratory experiments. One advantage is that it is highly soluble and stable in aqueous solutions, making it easy to use in experiments. Additionally, it is a small molecule, so it can easily penetrate cells and interact with proteins and enzymes in the body. However, it is also a relatively new compound, so there is still much to be learned about its effects and potential applications.

Future Directions

There are a number of potential future directions for 1-E-4,4-DFNMCH-1-HCl. One potential direction is to further study its biochemical and physiological effects and explore its potential applications in drug discovery and other areas of scientific research. Additionally, further research could be done to explore the potential of this molecule as a therapeutic agent, and to investigate its potential side effects and toxicity. Finally, further research could be done to develop new methods for synthesizing this molecule and to explore its potential applications in other areas of scientific research.

Synthesis Methods

1-E-4,4-DFNMCH-1-HCl can be synthesized through a number of different methods, including a two-step synthesis, a one-pot synthesis, and a microwave-assisted synthesis. The two-step synthesis involves the reaction of 4,4-difluoro-N-methylcyclohexan-1-amine with ethynyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The one-pot synthesis involves the reaction of 4,4-difluoro-N-methylcyclohexan-1-amine with ethynyl bromide and hydrochloric acid in the presence of a base. The microwave-assisted synthesis involves the reaction of 4,4-difluoro-N-methylcyclohexan-1-amine with ethynyl bromide and hydrochloric acid in the presence of a base and a microwave-assisted heating system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride involves the reaction of 1-bromo-4,4-difluorocyclohexane with N-methylpropargylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "1-bromo-4,4-difluorocyclohexane", "N-methylpropargylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-bromo-4,4-difluorocyclohexane is reacted with N-methylpropargylamine in the presence of a palladium catalyst to form 1-ethynyl-4,4-difluorocyclohexan-1-amine.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to obtain 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride." ] }

CAS RN

2763754-65-8

Product Name

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride

Molecular Formula

C9H14ClF2N

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.